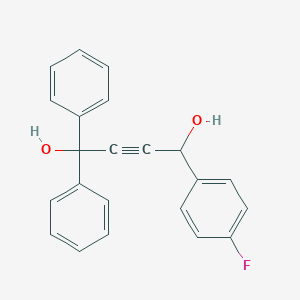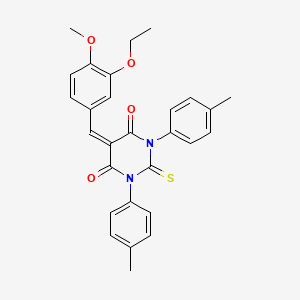![molecular formula C26H18N2O3S B4937905 1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)
1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the development and progression of cancer. It has also been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has also been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. In addition, the compound has anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a drug candidate. The compound has shown promising results in various scientific research studies and has the potential to be developed into a drug for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for further studies.
将来の方向性
There are several future directions for the study of 1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to conduct more preclinical and clinical studies to evaluate the efficacy and safety of the compound in the treatment of various diseases. In addition, the synthesis method of the compound can be optimized to increase the yield and obtain larger quantities of the compound for further studies. Finally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can enhance its potential as a drug candidate.
In conclusion, this compound is a potential drug candidate that has shown promising results in various scientific research studies. It has the potential to be developed into a drug for the treatment of various diseases, including cancer, diabetes, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of the compound and evaluate its efficacy and safety in preclinical and clinical studies.
合成法
The synthesis of 1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-aminothiophene-3-carboxylic acid with acetic anhydride and triethylamine. The resulting product is then reacted with benzaldehyde in the presence of glacial acetic acid and perchloric acid to obtain the desired compound. The yield of the synthesis method is around 50-60%.
科学的研究の応用
1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of cancer, diabetes, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. In addition, the compound has anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c1-17(29)27-25-22(24(30)28(26(27)31)20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)23(32-25)19-13-7-3-8-14-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTXBHVSOMJJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4937843.png)
![2-imino-5-(4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B4937854.png)
![3-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4937866.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)

![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)

![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
